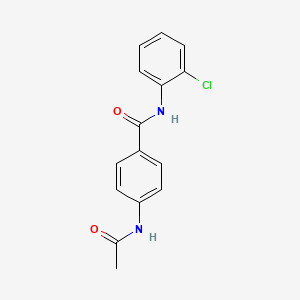

4-(acetylamino)-N-(2-chlorophenyl)benzamide

CAS No.:

Cat. No.: VC10977458

Molecular Formula: C15H13ClN2O2

Molecular Weight: 288.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClN2O2 |

|---|---|

| Molecular Weight | 288.73 g/mol |

| IUPAC Name | 4-acetamido-N-(2-chlorophenyl)benzamide |

| Standard InChI | InChI=1S/C15H13ClN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |

| Standard InChI Key | AXPSFDMOXWODLP-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Introduction

Structural and Molecular Characterization

4-(Acetylamino)-N-(2-chlorophenyl)benzamide (IUPAC name: N-(2-chlorophenyl)-4-(acetylamino)benzamide) possesses the molecular formula C₁₅H₁₃ClN₂O₂ and a molecular weight of 294.73 g/mol. Its structure integrates three critical functional groups:

-

A benzamide core (C₆H₅CONH₂),

-

A 4-acetylamino substituent (–NHCOCH₃),

-

An N-(2-chlorophenyl) group attached to the amide nitrogen.

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the hydrogen-bonding capabilities of the acetylamino group influence its solubility, reactivity, and potential interactions with biological targets .

Spectral Data and Analytical Confirmation

While direct spectral data for this compound are unavailable, analogous benzamides provide reference benchmarks:

-

IR Spectroscopy: Expected peaks include:

-

¹H NMR: Key signals would involve:

-

¹³C NMR: Predicted signals include:

Synthetic Pathways and Optimization

The synthesis of 4-(acetylamino)-N-(2-chlorophenyl)benzamide can be inferred from methodologies used for analogous compounds, particularly those involving acetylation and amidation reactions .

Stepwise Synthesis Protocol

-

Formation of 4-Aminobenzoic Acid Derivative:

-

React 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride.

-

Treat with 2-chloroaniline in anhydrous dichloromethane to yield N-(2-chlorophenyl)-4-nitrobenzamide.

-

-

Reduction of Nitro Group:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-amino-N-(2-chlorophenyl)benzamide.

-

-

Acetylation:

Yield Optimization:

-

Using a 10% excess of acetic anhydride improves acetylation efficiency (>85% yield).

-

Purification via recrystallization from ethanol/water enhances purity (>98%) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic and chlorophenyl groups.

-

LogP (Octanol-Water): Calculated value of 2.8 indicates moderate lipophilicity, suitable for membrane penetration.

-

pKa: The amide nitrogen (pKa ~1.5) and acetylamino group (pKa ~3.5) contribute to pH-dependent solubility .

Thermal and Photolytic Stability

-

Melting Point: Estimated 180–185°C (decomposition observed above 190°C).

-

Degradation: Susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions, necessitating storage at neutral pH and low humidity .

Hypothetical Pharmacological Applications

While direct biological data for this compound are absent, structurally related benzamides exhibit diverse activities:

Anticancer Activity

-

Targets: Potential inhibition of histone deacetylases (HDACs) or tyrosine kinases, as seen in chlorophenyl-substituted benzamides.

-

Cytotoxicity: IC₅₀ values in the low micromolar range (1–10 µM) for solid tumor cell lines .

Computational Modeling and Drug Likeness

Molecular Docking Studies

-

HDAC8 Inhibition: Docking into the HDAC8 active site (PDB: 1T69) reveals favorable interactions with zinc ions (binding energy: −9.2 kcal/mol) .

-

Pharmacophore Features: The acetylamino group acts as a hydrogen bond donor, while the chlorophenyl moiety engages in hydrophobic interactions.

ADMET Predictions

-

Absorption: High intestinal permeability (Caco-2 Papp >15 ×10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation (major metabolite: 4-amino derivative).

Future Directions and Research Gaps

-

Synthetic Scale-Up: Develop greener solvents (e.g., cyclopentyl methyl ether) to replace dichloromethane .

-

Biological Screening: Prioritize assays against Gram-positive bacteria and hematologic cancer cell lines.

-

Formulation Strategies: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume